N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-8-9(15-6-13-8)5-7(1)14-10-11-3-4-12-10/h1-2,5-6H,3-4H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPWLAMFCJBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573881 | |
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196204-80-5 | |
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formaldehyde-Mediated Cyclocondensation
A widely reported method involves the reaction of N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine with formaldehyde and piperidine. In this approach, a methanolic solution of the benzothiazole-imidazoline precursor is stirred with aqueous formaldehyde (35%) and piperidine at room temperature for 2 hours. The product precipitates upon solvent removal and is recrystallized from chloroform, yielding 67%. Key spectral data include:
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the condensation of 2-aminobenzothiazole derivatives with 4,5-dihydro-1H-imidazol-2-amine. For example, 6-substituted benzothiazoles reacted with carbon disulfide and methyl iodide under microwave conditions (120–180 seconds irradiation), followed by treatment with ethylene diamine in dimethylformamide (DMF) at reflux. Yields range from 64% to 68%, depending on substituents.
Multi-Step Synthesis via Intermediate Formation
Carbon Disulfide and Methyl Iodide Route
This method involves two sequential reactions:
-
Formation of dimethyl dithioimidocarbonate:
-
Cyclization with ethylene diamine:
Example:
-
Starting material: 6-Chloro-1,3-benzothiazol-2-amine.
Single-Pot Cyclization Methods
Patented Cyclization Process
A patent-described single-pot method synthesizes the compound via cyclization of a nitro-substituted benzimidazole precursor. Key steps include:
-
Reduction of nitro groups:
-
Catalytic hydrogenation or transfer hydrogenation converts nitro to amine groups.
-
-
Cyclization:
Characterization and Analytical Data
Spectroscopic Characterization
Representative Data for N-(4,5-Dihydro-1H-imidazol-2-yl)-6-chloro-1,3-benzothiazol-2-amine:
Physical Properties
| Compound Substituent | Molecular Formula | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 6-Chloro | C₁₀H₉ClN₄S | 230–234 | 82 |
| 6-Methoxy | C₁₁H₁₂N₂OS | 196–199 | 68 |
| 6-Nitro | C₁₀H₉N₅O₂S | 216–218 | 64 |
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Formaldehyde Condensation | Formaldehyde, Piperidine | RT, 2 hours | 67 | Simple, one-step |
| Microwave Synthesis | Carbon disulfide, Methyl iodide | Microwave, 120–180 sec | 64–68 | Rapid, energy-efficient |
| Single-Pot Cyclization | Ammonium acetate, Acetic acid | Reflux, 8 hours | 70–75 | High purity, scalable |
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide.
Major Products Formed
The major products formed from these reactions include N-oxides, imidazoline derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine exhibits antimicrobial properties. Studies show it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus.
Anticancer Properties
The compound has been investigated for its anticancer potential. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. A notable study reported that derivatives of this compound showed significant cytotoxicity against breast cancer cells .
Anti-inflammatory Effects
In preclinical models, this compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases .
Biological Research Applications
Enzyme Inhibition Studies
The compound's imidazole moiety allows it to interact with metal ions in enzymes, potentially inhibiting their activity. Research has focused on its role as an inhibitor of certain metalloproteinases involved in disease processes such as cancer metastasis .
Interaction with Biological Macromolecules
Studies have explored how this compound interacts with DNA and proteins. These interactions are crucial for understanding its mechanism of action and therapeutic applications .
Material Science Applications
Development of New Materials
Due to its unique chemical structure, this compound is being investigated for use in developing new materials with specific electronic and optical properties. Its application in organic semiconductors and photovoltaic devices is under exploration.
Case Studies
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The benzothiazole moiety can interact with various biological receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacological Profiles
The compound’s activity is influenced by its heterocyclic core and substituents. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Heterocyclic Core: Benzothiazole (target compound) vs. quinoxaline (brimonidine, UK-14304): Quinoxaline derivatives exhibit stronger receptor-targeted activity (e.g., brimonidine’s alpha-2 agonism) due to enhanced π-π stacking and hydrogen bonding . Pyrazole derivatives (e.g., 5-amino-1-aryl-4-(dihydroimidazol-2-yl)-1H-pyrazoles) show superior antileishmanial activity (IC$ _{50} $: 0.015 mM) compared to benzothiazole analogs (IC$ _{50} $: >0.500 mM), likely due to improved membrane permeability .
Substituent Effects :
Physicochemical and Pharmacokinetic Properties
- Solubility: The dihydroimidazole moiety in the target compound enhances water solubility compared to non-imidazole benzothiazoles .
- Stability: Quinoxaline derivatives (e.g., brimonidine) exhibit higher photostability than benzothiazoles, critical for topical formulations .
Biological Activity
N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine is a compound of significant interest in pharmaceutical research due to its various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
Chemical Identification
- Molecular Formula: C10H10N4S
- Molecular Weight: 218.27 g/mol
- CAS Number: 196204-79-2
The compound features a benzothiazole moiety linked to a dihydroimidazole ring, which is crucial for its biological activity.
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
3.1 Antitumor Activity
Recent studies have demonstrated that derivatives of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol can exhibit potent antitumor effects. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5l | SISO | 2.38 |
| 5m | SISO | 3.77 |
| Reference (Cisplatin) | SISO | 0.24–1.96 |
The most active compounds inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines effectively, with IC50 values indicating strong cytotoxicity .
3.2 Induction of Apoptosis
Research indicates that certain derivatives induce apoptosis in cancer cells. For example, compound 5m showed increased early and late apoptotic cell percentages when treated at IC50 concentrations, suggesting a mechanism involving programmed cell death .
3.3 Antioxidant Properties
A study on a related compound (N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine) indicated significant effects on antioxidant levels in vivo:
| Vitamin Level (µg/mL) | Control Group | Test Group |
|---|---|---|
| Vitamin A | 0.82 ± 0.14 | 0.62 ± 0.17 |
| Vitamin E | 8.62 ± 1.30 | 6.55 ± 1.50 |
| Vitamin C | 9.64 ± 2.03 | 7.33 ± 1.53 |
| MDA (nmol/mL) | 1.84 ± 0.37 | 3.99 ± 0.77 |
This study concluded that the compound increased oxidative stress by elevating malondialdehyde (MDA) levels while depleting antioxidant vitamins .
The biological activities of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol derivatives may be attributed to their ability to interact with cellular targets involved in proliferation and apoptosis pathways:
- Inhibition of Platelet Aggregation: Some derivatives have shown potential as inhibitors of human blood platelet aggregation induced by adrenaline or ADP .
5. Case Studies
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various derivatives on human cancer cell lines, it was found that modifications to the benzothiazole moiety significantly influenced the compounds' efficacy against specific cancer types.
Q & A
Q. What synthetic routes are commonly employed to prepare N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine, and how are the products characterized?
The compound is synthesized via a two-step process:
Step 1 : Reaction of substituted 2-aminobenzothiazoles with carbon disulfide and methyl iodide to form intermediates.
Step 2 : Condensation with ethylene diamine to yield the final product .
Characterization methods :
Q. How are the biological activities of this compound evaluated in preliminary studies?
Initial screening includes:
- Antibacterial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
- Entomological studies : Antifeedant, acaricidal, and toxicity assays (contact/stomach) using insect models (e.g., Spodoptera litura larvae) .
Data interpretation : Activity is correlated with substituents on the benzothiazole ring; electron-withdrawing groups often enhance potency .
Q. What analytical techniques are used to assess purity and detect impurities?
- HPLC with UV detection : To quantify impurities (e.g., desbromo analogs or unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass spectrometry (LC-MS) : For structural confirmation of impurities (e.g., m/z matching for N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, a common analog) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize synthetic conditions or predict electronic properties?
- Application : DFT (e.g., B3LYP functional) calculates reaction pathways, transition states, and electronic properties (HOMO-LUMO gaps, charge distribution) to guide solvent selection or catalyst design .
- Example : Exact-exchange terms in hybrid functionals improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) .
Q. What crystallographic strategies resolve structural ambiguities in this compound and its analogs?
- Single-crystal X-ray diffraction : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL). Key parameters:
Q. How can spectral data contradictions (e.g., NMR vs. IR) be resolved during characterization?
Q. What computational approaches elucidate structure-activity relationships (SAR) for pharmacological targets?
- Molecular docking : Screen against targets like α1-adrenoceptors (relevant to hypertension) using AutoDock or Schrödinger.
- MetaDynamics simulations : Calculate binding free energies (ΔG) for RNA or protein targets (e.g., Kd = 60–700 nM for imidazoline-RNA interactions) .
Q. How do impurities impact pharmacological profiles, and how are they profiled?
Q. How do hydrogen-bonding networks influence crystal packing and stability?
Q. What in silico strategies predict RNA or protein binding for imidazoline derivatives?
- WT-metaDynamics : Simulate ligand-RNA recognition (e.g., 6-(4,5-dihydro-1H-imidazol-2-yl)phenyl-indole derivatives with Kd = 60–700 nM) .
- Pharmacophore modeling : Identify critical features (e.g., imidazoline NH for H-bond donor sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
